An In-depth Technical Guide to 5-Cyclopropylpicolinonitrile: Properties, Structure, and Synthesis
An In-depth Technical Guide to 5-Cyclopropylpicolinonitrile: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Cyclopropylpicolinonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyridine ring, a cyano group, and a cyclopropyl moiety bestows it with desirable physicochemical and pharmacological properties. This document will delve into the core chemical properties, structural elucidation, and synthetic methodologies pertinent to this molecule, offering valuable insights for its application in research and development.
Molecular Structure and Physicochemical Properties
5-Cyclopropylpicolinonitrile, with the chemical formula C₉H₈N₂ and a molecular weight of 144.17 g/mol , possesses a distinct molecular architecture that is key to its utility.[1] The structure features a pyridine ring substituted at the 2-position with a nitrile group and at the 5-position with a cyclopropyl ring.
Structural Diagram:
Caption: 2D structure of 5-Cyclopropylpicolinonitrile.
The incorporation of the cyclopropyl group is a strategic choice in medicinal chemistry. This small, strained ring can act as a "metabolic blocker," preventing enzymatic degradation at that position and thereby enhancing the metabolic stability of the parent molecule. Furthermore, the rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation, which can be advantageous for binding to a biological target. The nitrile group is a versatile functional handle and a common pharmacophore that can participate in various non-covalent interactions and can be a precursor for other functional groups.
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 188918-74-3 | [1] |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
Note: Experimental data on properties like melting point, boiling point, and solubility are not widely available in public literature, reflecting the compound's status primarily as a research intermediate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the cyclopropyl protons, and the methine proton of the cyclopropyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution. The cyclopropyl protons will be in the upfield region (typically δ 0.5-1.5 ppm), exhibiting complex splitting due to geminal and vicinal coupling. The methine proton attached to the pyridine ring will likely be the most downfield of the cyclopropyl protons.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons (δ 120-150 ppm), the nitrile carbon (δ 115-125 ppm), and the cyclopropyl carbons (δ 5-20 ppm). The carbon attached to the nitrile group will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹, characteristic of a nitrile group.
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C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ corresponding to the C-H bonds of the pyridine ring.
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C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.
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C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) from the molecular ion and cleavage of the cyclopropyl ring.
Synthesis of 5-Cyclopropylpicolinonitrile
The synthesis of 5-Cyclopropylpicolinonitrile is not widely documented in standard chemical literature, suggesting it is often prepared as an intermediate for further synthetic steps. A highly plausible and efficient method for its synthesis is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A robust method for the synthesis involves the Suzuki-Miyaura cross-coupling of a halogenated picolinonitrile with a cyclopropylboron reagent.[2] The starting material would typically be 5-bromo-2-cyanopyridine or 5-chloro-2-cyanopyridine.
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura synthesis of 5-Cyclopropylpicolinonitrile.
Detailed Experimental Protocol (Adapted from a similar synthesis[2])
Objective: To synthesize 5-Cyclopropylpicolinonitrile via a Suzuki-Miyaura cross-coupling reaction.
Materials:
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5-Bromo-2-cyanopyridine
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Potassium cyclopropyltrifluoroborate
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Palladium(II) acetate (Pd(OAc)₂)
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Di(1-adamantyl)-n-butylphosphine (n-BuPAd₂)
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Cesium carbonate (Cs₂CO₃)
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Toluene
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Water (degassed)
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Inert atmosphere glovebox or Schlenk line
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Microwave vial or reaction tube
Procedure:
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Reaction Setup: Inside an inert atmosphere glovebox, charge a microwave vial with Pd(OAc)₂ (e.g., 0.01 mmol), n-BuPAd₂ (e.g., 0.015 mmol), potassium cyclopropyltrifluoroborate (e.g., 0.505 mmol), and Cs₂CO₃ (e.g., 1.5 mmol).
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Addition of Reactants: To the vial, add 5-bromo-2-cyanopyridine (e.g., 0.5 mmol).
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Solvent Addition: Add toluene (e.g., 2 mL) and degassed water (e.g., 0.2 mL).
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Reaction: Seal the vial and heat the reaction mixture with stirring. A typical condition could be heating in a microwave reactor at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes), or conventional heating in an oil bath.
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Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 5-Cyclopropylpicolinonitrile.
Causality in Experimental Choices:
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Catalyst System: The choice of a bulky, electron-rich phosphine ligand like n-BuPAd₂ is crucial for promoting the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step in cross-coupling reactions.
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Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in activating the boronic acid derivative for transmetalation without causing unwanted side reactions.
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Solvent System: The biphasic toluene/water system is often used in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.
Applications in Drug Discovery
While specific applications of 5-Cyclopropylpicolinonitrile are not extensively detailed in public literature, its structural motifs are prevalent in a wide range of biologically active molecules. The pyridine core is a common scaffold in pharmaceuticals, and the strategic placement of the cyclopropyl and nitrile groups suggests its potential as a key building block for the synthesis of novel therapeutic agents. It is likely utilized as an intermediate in the synthesis of more complex molecules targeting various diseases.
Safety and Handling
Conclusion
5-Cyclopropylpicolinonitrile is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. Its unique combination of a pyridine core, a metabolically robust cyclopropyl group, and a versatile nitrile handle makes it an attractive starting material for the synthesis of novel drug candidates. The synthetic route via Suzuki-Miyaura cross-coupling offers a reliable and efficient method for its preparation. Further research into the applications and biological activities of derivatives of 5-Cyclopropylpicolinonitrile is warranted and is expected to yield promising results in the development of new therapeutics.
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
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H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved from [Link]
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5H-Cyclohepta[b]pyridine-3-carbonitrile, 6,7,8,9-tetrahydro-2-amino-4-(2-fluorophenyl)-. (n.d.). SpectraBase. Retrieved from [Link]
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